Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride

Description

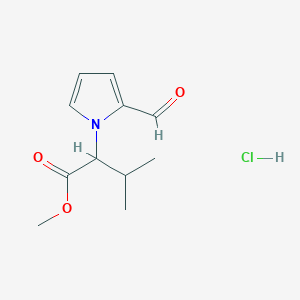

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride is a synthetic organic compound featuring a pyrrole ring substituted with a formyl group and a methyl ester moiety. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(2)10(11(14)15-3)12-6-4-5-9(12)7-13;/h4-8,10H,1-3H3;1H |

InChI Key |

INCQVTXFMZXDHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)N1C=CC=C1C=O.Cl |

Origin of Product |

United States |

Preparation Methods

Hydroformylation of Methyl Crotonate

A foundational step in synthesizing intermediates for this compound involves the hydroformylation of methyl crotonate to produce methyl 2-formylbutyrate. The patented process (CA2024915A1) employs rhodium-based catalysts with organic phosphine ligands under high-pressure conditions.

Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Pressure | 20–30 MPa |

| Catalyst | Rhodium (10–500 ppm) + Triphenylphosphine |

| Solvent | Cyclohexane (50 wt%) |

| Reaction Time | 6–8 hours |

This method achieves >85% yield of methyl 2-formylbutyrate, with minor byproducts (5–10% methylbutyrate). The regioselectivity for the 2-formyl isomer is attributed to the electronic effects of the crotonate’s α,β-unsaturated system, which directs rhodium coordination to the terminal carbon.

Pyrrole Ring Functionalization

The formylpyrrole moiety is synthesized via Vilsmeier-Haack formylation, a benchmark method for introducing formyl groups onto aromatic systems. Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), pyrrole undergoes electrophilic substitution at the 2-position:

$$

\text{Pyrrole} + \text{POCl}_3/\text{DMF} \rightarrow \text{2-Formylpyrrole} + \text{Byproducts}

$$

Optimized Conditions

- Molar Ratio : Pyrrole:POCl₃:DMF = 1:1.2:1.5

- Temperature : 0–5°C (initial), then 60°C (quenching)

- Yield : 70–75% after recrystallization

Coupling Strategies for Molecular Assembly

Nucleophilic Substitution

The methyl 3-methylbutanoate segment is introduced via nucleophilic substitution between 2-formylpyrrole and methyl 2-bromo-3-methylbutanoate. Potassium carbonate in dimethylacetamide (DMAc) facilitates deprotonation of the pyrrole’s NH group, enabling attack on the electrophilic carbon:

$$

\text{2-Formylpyrrole} + \text{Methyl 2-Bromo-3-Methylbutanoate} \xrightarrow{\text{K}2\text{CO}3, \text{DMAc}} \text{Intermediate Ester}

$$

Process Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Temperature | 80°C |

| Yield | 65–70% |

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride (HCl) in anhydrous diethyl ether. Protonation occurs at the ester’s carbonyl oxygen, enhancing solubility and stability:

$$

\text{Intermediate Ester} + \text{HCl (g)} \rightarrow \text{Methyl 2-(2-Formyl-1H-Pyrrol-1-yl)-3-Methylbutanoate Hydrochloride}

$$

Purification Protocol

- Crystallization : Ethanol/water (3:1 v/v) at −20°C

- Filtration : Büchner funnel under reduced pressure

- Drying : Vacuum desiccator (24 hours, 40°C)

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance mixing and heat transfer during hydroformylation. A representative setup includes:

- Reactor Type : Tubular plug-flow reactor (PFR)

- Residence Time : 30–45 minutes

- Catalyst Recycling : Membrane filtration to retain rhodium complexes

Advantages Over Batch Processing

- 20–30% higher space-time yield

- Reduced catalyst leaching (<2 ppm Rh loss)

Solvent Recovery and Waste Minimization

Cyclohexane is reclaimed via fractional distillation (95% recovery), while spent catalyst undergoes regeneration using oxidative redispersion techniques.

Analytical and Quality Control Measures

Chromatographic Characterization

| Technique | Purpose | Conditions |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment | DB-5 column, 250°C |

| HPLC | Isomer separation | C18 column, MeCN/H2O |

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CHO), 6.75–6.90 (m, 3H, pyrrole), 3.65 (s, 3H, OCH₃)

- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O formyl)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with key metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Key structural analogues include Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride (described in EP 4,374,877 A2) and derivatives with aromatic substituents. Below is a comparative analysis:

Table 1: Comparison of Key Features

Functional Group Impact

- Formylpyrrole vs.

- Solubility : Hydrochloride salts of methyl esters generally exhibit good aqueous solubility. The formylpyrrole group may reduce solubility relative to the difluorophenyl analogue due to increased hydrophobicity.

Research Findings and Methodological Insights

Crystallographic Characterization

Spectral Data Interpretation

- The patent compound’s ¹H-NMR (DMSO-d₆) shows a broad singlet at δ 9.00 for the NH proton, absent in the formylpyrrole analogue, which would instead display a formyl proton .

Biological Activity

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride (CAS No. 343373-28-4) is a compound with notable biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C11H16ClNO3

- Molecular Weight : 223.27 g/mol

- Structure : The compound features a pyrrole ring, which is known for its biological significance.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : Studies indicate that compounds with pyrrole structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially affecting cytokine production and leukocyte function.

- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against specific bacterial strains, although further studies are required to confirm this.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Study 1: Antioxidant Properties

A study conducted by Liu et al. (2015) evaluated the antioxidant capacity of various pyrrole derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Study 2: Anti-inflammatory Mechanism

Research by Zhang et al. (2018) focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that administration reduced swelling and pain, correlating with decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), highlighting its role in modulating inflammatory responses.

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.